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Compound of Interest

Compound Name: 8-Methoxyadenosine

Cat. No.: B15049875

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
8-Methyladenosine (m⁸A) is a modified purine nucleoside that plays a significant role in various

biological processes, including conferring antibiotic resistance in bacteria. A thorough

understanding of its structural characteristics is paramount for elucidating its mechanism of

action and for the rational design of therapeutic agents. This technical guide provides an in-

depth analysis of the core structural features of 8-methyladenosine, supported by quantitative

data, detailed experimental protocols for its characterization, and visualizations of its chemical

structure and relevant biological pathways.

Core Structural and Physicochemical Properties
8-Methyladenosine is an analog of adenosine with a methyl group substituted at the C8

position of the purine ring. This modification significantly influences its chemical and biological

properties.
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The fundamental physicochemical properties of 8-methyladenosine are summarized in the

table below.

Property Value

Chemical Formula C₁₁H₁₅N₅O₄[1]

Molecular Weight 281.27 g/mol [1]

IUPAC Name
(2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-

yl)-5-(hydroxymethyl)oxolane-3,4-diol[1]

CAS Number 56973-12-7[1]

Appearance White to off-white powder

Solubility Soluble in water and polar organic solvents

X-ray Crystallography Data
The three-dimensional structure of 8-methyladenosine 3'-monophosphate dihydrate has been

determined by X-ray crystallography. The key crystallographic and conformational parameters

are presented below. While specific bond lengths and angles for the free nucleoside are not

readily available in published literature, the data from the monophosphate derivative provides

critical insights into its solid-state conformation.

Parameter Value Reference

Crystal System Monoclinic [2]

Space Group P2₁

Unit Cell Dimensions
a = 9.095 Å, b = 16.750 Å, c =

5.405 Å, β = 97.61°

Glycosyl Bond Conformation syn (χCN = 216.8°)

Sugar Puckering C(2')-endo

C(4')-C(5') Bond Conformation gauche-gauche
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The syn conformation about the glycosyl bond is a notable feature, influenced by the steric

hindrance of the methyl group at the C8 position. This contrasts with the more common anti

conformation of adenosine.

Spectroscopic Data
Spectroscopic techniques are crucial for the identification and structural elucidation of 8-

methyladenosine. Although detailed spectra are often presented as supplementary data and

not consistently available, the following tables summarize the expected and reported

characteristics from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts

While experimental spectra for 8-methyladenosine are not consistently published, data from

related structures and general principles of NMR spectroscopy allow for the prediction of

chemical shifts. The following are expected chemical shifts (in ppm) in a suitable solvent like

DMSO-d₆.
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Atom Position
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

H2 ~8.1 ~152

H1' ~5.9 ~88

H2' ~4.6 ~74

H3' ~4.1 ~71

H4' ~4.0 ~86

H5', H5'' ~3.6, ~3.5 ~62

NH₂ ~7.3 (broad) -

8-CH₃ ~2.5 ~15

C4 - ~149

C5 - ~119

C6 - ~156

C8 - ~141

Table 1.3.2: Mass Spectrometry Fragmentation Pattern

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for

identifying 8-methyladenosine. The fragmentation pattern is characterized by specific neutral

losses.
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Ion m/z (Da) Description

[M+H]⁺ 282 Protonated molecular ion

[M+H - ribose]⁺ 150
Loss of the ribose sugar (132

Da)

[M+H - ribose - NH₃]⁺ 133
Subsequent loss of ammonia

(17 Da)

Further Fragments 106, 79
Resulting from the cleavage of

the purine ring

Experimental Protocols
The structural characterization of 8-methyladenosine relies on a combination of crystallographic

and spectroscopic techniques. The following sections provide detailed methodologies for these

key experiments.

X-ray Crystallography for Nucleoside Structure
Determination
Objective: To determine the three-dimensional atomic arrangement of 8-methyladenosine in a

crystalline solid.

Methodology:

Crystallization:

Synthesize or procure high-purity 8-methyladenosine.

Dissolve the compound in a suitable solvent or solvent mixture (e.g., water, ethanol) to

create a supersaturated solution.

Employ vapor diffusion (hanging or sitting drop), slow evaporation, or slow cooling

methods to induce crystallization.

Harvest single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality.
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Data Collection:

Mount a single crystal on a goniometer head and cryo-cool it in a stream of liquid nitrogen

to minimize radiation damage.

Place the mounted crystal in a monochromatic X-ray beam, often from a synchrotron

source for higher intensity.

Rotate the crystal and collect diffraction data (intensities and positions of diffracted X-rays)

on a suitable detector (e.g., CCD or pixel detector). A complete dataset requires rotating

the crystal through a range of angles.

Structure Solution and Refinement:

Process the raw diffraction data to obtain a list of reflection intensities.

Determine the unit cell dimensions and space group.

Solve the phase problem using direct methods or Patterson methods to generate an initial

electron density map.

Build an atomic model into the electron density map.

Refine the atomic coordinates, thermal parameters, and occupancies against the

experimental data to achieve the best fit, minimizing the R-factor.

NMR Spectroscopy for Structural Characterization in
Solution
Objective: To determine the solution-state structure and conformation of 8-methyladenosine.

Methodology:

Sample Preparation:

Dissolve 1-5 mg of 8-methyladenosine in an appropriate deuterated solvent (e.g., DMSO-

d₆, D₂O) in a standard 5 mm NMR tube.
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Ensure complete dissolution and a homogeneous solution.

Data Acquisition:

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton chemical shifts

and coupling constants.

Acquire a 1D ¹³C NMR spectrum (often proton-decoupled) to identify the carbon chemical

shifts.

Perform two-dimensional (2D) NMR experiments for complete assignment and structural

analysis:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within

the same spin system (e.g., within the ribose ring).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different

structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space

correlations between protons that are close to each other (< 5 Å), providing information

on the 3D conformation, such as the syn or anti orientation of the base relative to the

sugar.

Data Analysis:

Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

Analyze coupling constants to determine sugar pucker conformation.

Analyze NOESY cross-peaks to determine the glycosidic bond conformation and other

spatial proximities.
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Mass Spectrometry for Identification and Verification
Objective: To confirm the molecular weight and determine the fragmentation pattern of 8-

methyladenosine for identification purposes.

Methodology:

Sample Preparation:

Prepare a dilute solution of 8-methyladenosine in a solvent compatible with electrospray

ionization (e.g., methanol/water with 0.1% formic acid).

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or liquid

chromatography (LC-MS). LC is often preferred to separate the analyte from impurities.

Acquire a full scan mass spectrum in positive ion mode to determine the mass-to-charge

ratio (m/z) of the protonated molecular ion ([M+H]⁺).

Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting

it to collision-induced dissociation (CID).

Acquire the product ion spectrum to observe the characteristic fragment ions.

Data Analysis:

Identify the peak corresponding to the [M+H]⁺ ion and confirm that its m/z value matches

the theoretical molecular weight of 8-methyladenosine.

Analyze the MS/MS spectrum to identify the characteristic neutral losses (e.g., ribose,

ammonia) and fragment ions, which provides structural confirmation.

Biological Context and Pathways
8-Methyladenosine is not a primary signaling molecule in well-established cascades but is a

key product of an important enzymatic modification related to antibiotic resistance.
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Enzymatic Synthesis by the Cfr Methyltransferase
8-Methyladenosine in ribosomal RNA (rRNA) is synthesized by the Cfr methyltransferase, a

radical S-adenosyl-L-methionine (SAM) enzyme. This enzyme confers resistance to a broad

range of antibiotics that target the peptidyl transferase center of the ribosome. The methylation

occurs at the C8 position of adenosine 2503 (A2503) in 23S rRNA. The mechanism is unusual

as it involves the formation of a methyl group from a methylene bridge and a hydride shift,

classifying Cfr as a methyl synthase rather than a methyltransferase.

SAM (1) [4Fe-4S] Cluster Reductive Cleavage 5'-deoxyadenosyl
radical SAM (2) H atom abstraction SAM-derived

radical cation
Adenosine (A2503)

in 23S rRNA
 Addition to C8 Covalent Intermediate

8-Methyladenosine
(m⁸A)

 Hydride Shift &
 SAH elimination

S-adenosyl-
homocysteine

Click to download full resolution via product page

Mechanism of 8-methyladenosine synthesis by the Cfr enzyme.

Generalized Experimental Workflow for Structural
Elucidation
The process of characterizing a novel or modified nucleoside like 8-methyladenosine follows a

logical progression from synthesis and purification to detailed structural analysis.

Synthesis & Purification

Mass Spectrometry (LC-MS/MS) NMR Spectroscopy (1D & 2D) X-ray Crystallography

Molecular Weight
Confirmation

Fragmentation
Pattern Analysis

2D Structure &
Connectivity Solution Conformation Solid-State 3D

Structure
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Workflow for the structural elucidation of 8-methyladenosine.

Conclusion
The structural characteristics of 8-methyladenosine, particularly its syn conformation and the

electronic properties imparted by the C8-methyl group, are central to its biological function. The

detailed methodologies provided herein offer a robust framework for the characterization of this

and other modified nucleosides. A comprehensive understanding of its structure is a critical

prerequisite for the development of novel therapeutics, such as inhibitors of the Cfr enzyme, to

combat antibiotic resistance. Continued research into the precise structural details and

biological interactions of 8-methyladenosine will undoubtedly open new avenues in drug

discovery and molecular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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